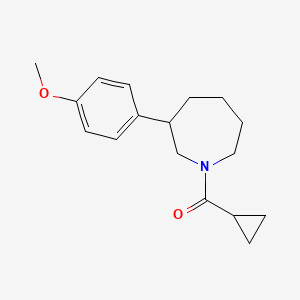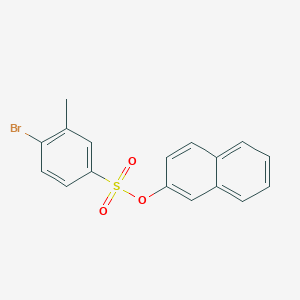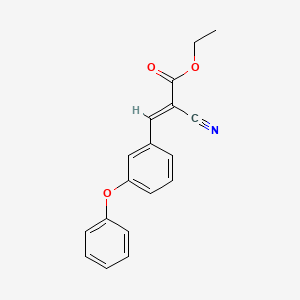![molecular formula C16H16F3N3O3S B2775988 2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380145-14-0](/img/structure/B2775988.png)
2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine, also known as BPTP, is a small molecule inhibitor that has shown potential in cancer research. This compound was first synthesized in 2010 and has since been studied extensively for its biochemical and physiological effects.
Mechanism of Action
2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine inhibits the activity of PTP1B by binding to its active site, which prevents it from dephosphorylating its substrates. This leads to an increase in phosphorylation of insulin receptor substrate 1 (IRS-1) and insulin receptor β (IRβ), which enhances insulin signaling.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine can improve glucose tolerance and insulin sensitivity in mice. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been shown to improve lipid metabolism and reduce inflammation in mice.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in lab experiments is its specificity for PTP1B, which reduces the risk of off-target effects. However, one limitation is that the compound has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine. One area of interest is its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity. Another area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies could explore the effects of 2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine on other metabolic pathways and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine involves a multi-step process that begins with the reaction of benzene sulfonyl chloride with piperidine to form 1-(benzenesulfonyl)piperidine. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)pyrimidine to form the final product, 2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine.
Scientific Research Applications
2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been studied extensively for its potential use in cancer research. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, 2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has the potential to improve insulin sensitivity, which could be beneficial in the treatment of diabetes.
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)14-6-9-20-15(21-14)25-12-7-10-22(11-8-12)26(23,24)13-4-2-1-3-5-13/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJRNTCLTLLPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)





![2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2775927.png)